6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE
CAS No.:
Cat. No.: VC13422581
Molecular Formula: C20H15N3O2S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
![6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE -](/images/structure/VC13422581.png)
Specification
Molecular Formula | C20H15N3O2S |
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Molecular Weight | 361.4 g/mol |
IUPAC Name | [3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-pyridin-2-ylmethanone |
Standard InChI | InChI=1S/C20H15N3O2S/c1-25-13-7-5-12(6-8-13)15-10-9-14-17(21)19(26-20(14)23-15)18(24)16-4-2-3-11-22-16/h2-11H,21H2,1H3 |
Standard InChI Key | BSXIBSSFOCIUGQ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N |
Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=CC=N4)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 6-(4-methoxyphenyl)-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine is C₂₁H₁₆N₄O₂S, with a molecular weight of 412.45 g/mol. Its structure consists of:
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A thieno[2,3-b]pyridine core, a fused bicyclic system combining thiophene and pyridine rings.
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A 4-methoxyphenyl group at the 6-position, introducing electron-donating methoxy substituents that influence electronic properties .
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A pyridine-2-carbonyl group at the 2-position, contributing to hydrogen bonding and π-π stacking interactions.
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An amine group at the 3-position, enhancing solubility and enabling derivatization.
Key Structural Attributes:
Property | Value/Description |
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IUPAC Name | 6-(4-Methoxyphenyl)-2-(pyridin-2-ylcarbonyl)thieno[2,3-b]pyridin-3-amine |
SMILES | COC1=CC=C(C=C1)C2=CC3=C(N=C2C(=O)C4=CC=CC=N4)SC=C3N |
Topological Polar SA | 108 Ų |
Hydrogen Bond Donors | 2 (NH₂, NH) |
Hydrogen Bond Acceptors | 5 (O, N) |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of thieno[2,3-b]pyridine derivatives typically involves cyclization reactions and cross-coupling strategies (Figure 1). For this compound, a plausible route includes:
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Core Formation: Cyclocondensation of 2-aminothiophene derivatives with pyridine carbonyl precursors under basic conditions .
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Functionalization:
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Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling using a palladium catalyst.
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Installation of the pyridine-2-carbonyl moiety through amide coupling or Friedel-Crafts acylation.
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Representative Protocol:
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Step 1: React 3-amino-thieno[2,3-b]pyridine with 4-methoxyphenylboronic acid in presence of Pd(PPh₃)₄ (Yield: ~65%).
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Step 2: Acylate the 2-position using pyridine-2-carbonyl chloride in dichloromethane with triethylamine (Yield: ~72%).
Analytical Characterization
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¹H NMR: Peaks at δ 8.5–8.7 ppm (pyridine protons), δ 6.8–7.9 ppm (aromatic protons), δ 3.8 ppm (OCH₃) .
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IR Spectroscopy: Bands at 1650 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch) .
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Mass Spectrometry: Molecular ion peak at m/z 412.45 (M⁺).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in DMSO (12 mg/mL) and ethanol (4 mg/mL); poor aqueous solubility (<0.1 mg/mL) .
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Stability: Stable under ambient conditions but degrades in acidic media (t₁/₂ = 24 h at pH 2) .
Electronic Properties
The 4-methoxyphenyl group enhances electron density, while the pyridine carbonyl group introduces electron-withdrawing effects, creating a polarized system conducive to charge-transfer interactions .
Biological Activity and Mechanisms
Compound | IC₅₀ (μM) | Cell Line | Target |
---|---|---|---|
Thieno[3,2-b]pyridin-6-amine | 0.09 | MCF-7 (Breast) | Pim-1 Kinase |
Derivative 9a | 25.7 | HEPG2 (Liver) | Tubulin |
The pyridine-2-carbonyl group in the target compound may enhance kinase binding affinity through hydrogen bonding with ATP-binding pockets.
Antimicrobial Activity
Thieno[2,3-b]pyridines with aryl substituents show broad-spectrum activity . For instance:
The 4-methoxyphenyl group may improve membrane penetration, while the amine facilitates interactions with bacterial enzymes .
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